(E)-3-Hydroxy Doxepin

Description

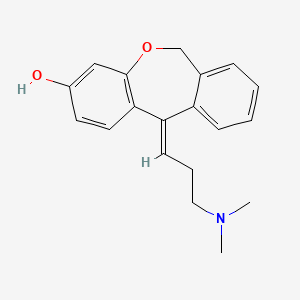

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-12-15(21)9-10-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKQNFCWNWKAIY-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857753 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-97-2 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biosynthetic Methodologies for E 3 Hydroxy Doxepin

Chemical Synthesis Approaches for Doxepin (B10761459) and Related Hydroxylated Intermediates

The chemical synthesis of doxepin and its derivatives, including hydroxylated intermediates, typically involves the construction of the core dibenzo[b,e]oxepine ring system followed by the installation of the characteristic dimethylaminopropylidene side chain.

A common and versatile precursor for the synthesis of doxepin is 6,11-dihydrodibenzo[b,e]oxepin-11-one. This ketone can be synthesized through various routes, such as the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acids. nih.gov Once the tricyclic ketone is obtained, the exocyclic double bond and the side chain are introduced. A standard method involves a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride, followed by dehydration of the resulting tertiary alcohol. This dehydration step typically yields a mixture of (E) and (Z) isomers of doxepin, with the (E) isomer being thermodynamically more stable and thus predominant. alfa-chemistry.com

The synthesis of a specifically hydroxylated intermediate, such as 3-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-11-one, would require starting with appropriately substituted precursors. For instance, incorporating a hydroxyl group (or a protected version like a methoxy (B1213986) or benzyloxy group) on the precursor phenoxybenzoic acid at the correct position would lead to the desired hydroxylated tricyclic ketone. This intermediate could then be subjected to the Grignard reaction and subsequent dehydration to yield (E/Z)-3-Hydroxy Doxepin.

Several modern synthetic strategies for constructing the dibenzo[b,e]oxepine scaffold have been developed, offering alternatives to classical methods. These include:

Nickel-Catalyzed Cyclization: Efficient, regioselective synthesis of dibenzo[b,e]oxepines can be achieved through Ni(0)-catalyzed reactions. nih.gov

Ullmann-Type Coupling: This method can be used to form the diaryl ether bond, a key step in building the tricyclic system. organic-chemistry.org

Heck Reaction and Palladium-Catalyzed Etherification: A sequential approach involving a Heck reaction followed by an intramolecular Pd-catalyzed etherification can be used to form the oxepine ring. nih.gov

These varied approaches provide a robust toolbox for accessing the doxepin core, which can be adapted for the synthesis of hydroxylated intermediates required for producing (E)-3-Hydroxy Doxepin.

Table 1: Key Synthetic Reactions for Dibenzo[b,e]oxepine Scaffold

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Intramolecular Acylation | Cyclization of 2-(phenoxymethyl)benzoic acids to form the tricyclic ketone. | FeCl₂, Cl₂CHOCH₃ | nih.gov |

| Grignard Reaction & Dehydration | Addition of the side chain to the ketone followed by elimination to form the alkene. | 3-(dimethylamino)propylmagnesium chloride, Acid | numberanalytics.com |

| Nickel-Catalyzed Cyclization | Regioselective formation of the dibenzo[b,e]oxepine ring. | Ni(0) complexes | nih.gov |

| Ullmann-Type Coupling | Formation of the diaryl ether linkage within the scaffold. | Copper catalysts | organic-chemistry.org |

Enzymatic and Biocatalytic Production of Hydroxylated Doxepin Metabolites

This compound is primarily known as a metabolite of doxepin, formed through biotransformation in the body. The enzymatic machinery responsible for this conversion offers a direct biosynthetic route to the compound.

In humans, doxepin undergoes extensive metabolism in the liver, mediated largely by the cytochrome P450 (CYP) family of enzymes. redalyc.orgnrochemistry.com The hydroxylation of the doxepin molecule is a major metabolic pathway, and the enzyme CYP2D6 has been identified as the principal catalyst for this reaction. redalyc.orgwiley.com Research has shown that the hydroxylation of doxepin by CYP2D6 is stereoselective, with a preference for the (E)-isomer. scispace.com

While 2-hydroxylation is a known metabolic route, the formation of 3-hydroxy doxepin has also been confirmed. nih.gov Specifically, studies involving the administration of doxepin to rats led to the isolation of (E)-3-O-glucuronyldoxepin from bile. researchgate.net The presence of this glucuronide conjugate is definitive evidence for the prior formation of its aglycone, this compound, via enzymatic hydroxylation.

The field of biocatalysis seeks to harness such enzymatic power for synthetic purposes. The use of isolated enzymes or whole-cell systems can provide a green and highly selective alternative to traditional chemical synthesis. organic-chemistry.org While the specific use of a biocatalytic reactor to produce this compound is not widely documented, the known metabolic pathway suggests its feasibility. Systems utilizing recombinant CYP2D6 or whole microbial cells engineered to express this enzyme could be developed for the specific purpose of hydroxylating (E)-doxepin at the 3-position. nih.govmdpi.com Other enzymes, such as laccases, have also been investigated for their ability to transform tricyclic antidepressants, indicating a broader potential for biocatalytic approaches. wikipedia.org

Table 2: Enzymes Involved in Doxepin Hydroxylation

| Enzyme Family | Specific Enzyme | Role in Doxepin Metabolism | Key Finding | Reference |

|---|---|---|---|---|

| Cytochrome P450 | CYP2D6 | Major enzyme for hydroxylation of doxepin and nordoxepin. | Shows stereospecificity for the (E)-isomer of doxepin. | redalyc.orgwiley.comscispace.com |

| Cytochrome P450 | CYP2C19 | Major enzyme for N-demethylation to nordoxepin. | Less involved in hydroxylation. | redalyc.orgwiley.com |

| Glucuronyltransferases | UGTs | Conjugation of hydroxylated metabolites for excretion. | Formation of (E)-3-O-glucuronyldoxepin confirms the existence of this compound. | researchgate.net |

Stereoselective Preparation of this compound Analogs

The exocyclic double bond in doxepin introduces (E) and (Z) stereoisomerism. Pharmaceutical doxepin is typically an 85:15 mixture of (E) and (Z) isomers, respectively. redalyc.org The preparation of a single, pure isomer, such as this compound, requires stereoselective synthetic methods.

Traditional synthesis involving acid-catalyzed dehydration of the tertiary alcohol intermediate generally results in a mixture of isomers, favoring the more stable (E)-product but lacking perfect selectivity. To achieve high stereoselectivity, modern olefination reactions can be employed, which allow for the controlled formation of a specific alkene isomer from a ketone.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing (E)-alkenes with high selectivity. redalyc.orgorganic-chemistry.org This reaction involves the use of a stabilized phosphonate (B1237965) ylide. For the synthesis of this compound, a suitable phosphonate reagent bearing the dimethylaminopropyl group would be reacted with the 3-hydroxy-6,11-dihydrodibenzo[b,e]oxepin-11-one intermediate. The mechanism of the HWE reaction generally favors the formation of the thermodynamically stable (E)-alkene, often with excellent stereocontrol. nih.govwiley.com

Other methods for stereoselective alkene synthesis from ketones include:

The Wittig Reaction: While classic Wittig reactions with non-stabilized ylides often favor (Z)-alkenes, the use of stabilized ylides can produce (E)-alkenes. acs.org

The Julia-Kocienski Olefination: This reaction provides another robust method for creating double bonds, and recent developments have shown its utility in the stereoselective synthesis of trisubstituted (Z)-alkenes from ketones, highlighting the tunability of modern olefination methods. nih.govlookchem.com

While these specific methods have not been explicitly reported for the synthesis of this compound, they represent the current state-of-the-art in stereoselective synthesis and are directly applicable to the challenge of preparing this specific isomer from its corresponding ketone precursor. The synthesis of other complex hydroxylated molecules has successfully relied on such stereoselective strategies.

Biochemical Pathways and Biotransformation of Doxepin to E 3 Hydroxy Doxepin

Enzymatic Hydroxylation of Doxepin (B10761459)

Hydroxylation represents a major route in the metabolism of Doxepin, leading to the formation of various hydroxylated metabolites. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The hydroxylation of Doxepin is highly stereospecific. The cytochrome P450 2D6 (CYP2D6) enzyme plays a pivotal role in this process, demonstrating a distinct preference for the E-isomer of Doxepin. caldic.comnih.gov In vitro studies using human liver microsomes and recombinant CYP2D6 have shown that this enzyme hydroxylates E-doxepin and its N-desmethyl metabolite, E-N-desmethyldoxepin, with high affinity. caldic.comnih.gov Conversely, there is no significant evidence of CYP2D6-mediated hydroxylation of the Z-isomers. caldic.comnih.gov This stereospecificity is a critical factor in the differential metabolism of the two isomers. caldic.comnih.gov

The mechanism involves the introduction of a hydroxyl group onto the dibenzoxepine nucleus of the E-isomer, a reaction catalyzed by the monooxygenase activity of CYP2D6. researchgate.net This enzymatic action is a key determinant of the clearance of the E-isomer of Doxepin. pharmgkb.org The formation of (E)-3-Hydroxy Doxepin is a direct result of this specific metabolic pathway. nih.gov

CYP1A2, CYP3A4, and CYP2C9 also play a role, albeit to a lesser extent, in Doxepin's metabolism, particularly in the N-demethylation pathway. caldic.comnih.govwikipedia.org For instance, studies have suggested the involvement of CYP1A and CYP3A4 in the N-demethylation of both E- and Z-doxepin. caldic.comnih.gov The contribution of CYP2C9 to N-demethylation appears to be minor. caldic.com

Table 1: Cytochrome P450 Isoforms Involved in Doxepin Metabolism

| CYP Isoform | Primary Metabolic Pathway | Substrate Specificity | Reference |

| CYP2D6 | Hydroxylation | E-isomers of Doxepin and Nordoxepin | caldic.comnih.govpharmgkb.orgwikipedia.org |

| CYP2C19 | N-demethylation | Both E- and Z-isomers of Doxepin | pharmgkb.orgdrugbank.comwikipedia.org |

| CYP1A2 | N-demethylation (minor) | Both E- and Z-isomers of Doxepin | caldic.comnih.govwikipedia.org |

| CYP3A4 | N-demethylation (minor) | Both E- and Z-isomers of Doxepin | caldic.comnih.govwikipedia.org |

| CYP2C9 | N-demethylation (minor) | Both E- and Z-isomers of Doxepin | caldic.comwikipedia.org |

N-demethylation is a significant metabolic route for Doxepin, occurring alongside hydroxylation. pharmgkb.orgdrugbank.comwikipedia.org This process involves the removal of a methyl group from the tertiary amine of the side chain, converting Doxepin to its active metabolite, nordoxepin (desmethyldoxepin). wikipedia.orgnih.gov This reaction is primarily catalyzed by CYP2C19, with minor contributions from CYP1A2, CYP2C9, and CYP3A4. pharmgkb.orgwikipedia.org

In addition to hydroxylation and N-demethylation, Doxepin can also undergo N-oxidation. pharmgkb.orgmdpi.com This pathway leads to the formation of Doxepin N-oxide. pharmgkb.orgmdpi.com The resulting N-oxide metabolites are generally considered inactive. mdpi.comnih.gov Both the E and Z isomers of Doxepin can be metabolized through N-oxidation. encyclopedia.pub

Specificity and Mechanism of CYP2D6-Mediated (E)-Isomer Hydroxylation

N-Demethylation Pathways Preceding or Concurrent with Hydroxylation

Conjugation Reactions of this compound and Other Hydroxylated Metabolites

Following the initial phase I reactions of hydroxylation, the resulting hydroxylated metabolites, including this compound, undergo phase II conjugation reactions. wikipedia.org The primary conjugation pathway is glucuronidation. drugbank.comwikipedia.org In this process, glucuronic acid is attached to the hydroxyl group of the metabolites, forming glucuronide conjugates. drugbank.com These conjugates are more water-soluble and are more readily excreted from the body, primarily in the urine. drugbank.com The glucuronide conjugates of hydroxylated metabolites are considered major urinary metabolites of Doxepin. caldic.com

The Chemical Journey of this compound: From Biotransformation to Microbial Synthesis

Doxepin, a tricyclic antidepressant, undergoes a series of metabolic transformations within the body, leading to various derivatives. Among these is the hydroxylated metabolite, this compound. This article delves into the specific biochemical pathways that lead to the formation of this compound, its subsequent glucuronidation, and the use of microbial systems to model and produce it.

The transformation of doxepin in the body is a multi-step process primarily carried out by cytochrome P450 (CYP) enzymes. drugbank.comwikipedia.org The initial metabolic routes for doxepin, which exists as a mixture of (E) and (Z) isomers, are N-demethylation to form nordoxepin and hydroxylation. pharmgkb.orgmims.com The hydroxylation of the (E)-isomer of doxepin is a key step leading to the formation of this compound. pharmgkb.orgresearchgate.net

Glucuronidation of Hydroxylated Doxepin Derivatives

Following hydroxylation, the resulting doxepin metabolites, including this compound, undergo a Phase II metabolic reaction known as glucuronidation. drugbank.compharmgkb.org This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite. Glucuronidation significantly increases the water solubility of the metabolites, facilitating their excretion from the body, primarily through urine. drugbank.com The enzyme family responsible for this conjugation reaction is the UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, UGT1A4 has been identified as an isoform involved in the glucuronidation of doxepin. nih.gov

Microbial Models for Doxepin Biotransformation and this compound Formation

Understanding the metabolism of drugs like doxepin is crucial, and microbial models offer a valuable tool for this purpose. Certain microorganisms can mimic mammalian metabolic pathways, providing a platform to study and even produce drug metabolites. auctoresonline.org

Cunninghamella elegans as a Microbial Model of Mammalian Metabolism

The filamentous fungus Cunninghamella elegans has been extensively used as a microbial model for mammalian drug metabolism. nih.govsigmaaldrich.comwikipedia.org This is due to its possession of cytochrome P450 enzyme systems that can perform metabolic reactions similar to those found in mammals. auctoresonline.orgwikipedia.org Studies have shown that C. elegans can effectively biotransform a wide range of xenobiotics, including tricyclic antidepressants like doxepin. nih.govwikipedia.org The use of C. elegans allows for the production of metabolites that are often difficult to synthesize chemically, aiding in their structural identification and characterization. nih.govresearchgate.net

Identification and Characterization of this compound in Microbial Cultures

Incubation of doxepin with cultures of Cunninghamella elegans has led to the successful identification and characterization of numerous metabolites, including this compound. nih.govresearchgate.net After a period of incubation, the metabolites are extracted from the culture medium and separated using techniques like high-performance liquid chromatography (HPLC). nih.govresearchgate.net The structural elucidation of these isolated compounds is then achieved through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. nih.govresearchgate.net

In one study, after 96 hours of incubation, C. elegans metabolized 28% of the initial doxepin, producing 16 different metabolites. nih.gov Among the major metabolites identified were (E)-2-hydroxydoxepin and (E)-3-hydroxydoxepin. nih.govresearchgate.net The production of these metabolites by C. elegans demonstrates its utility as a reliable model for predicting and producing mammalian drug metabolites. researchgate.net

Table 1: Doxepin Metabolites Produced by Cunninghamella elegans

| Metabolite |

| (E)-2-hydroxydoxepin |

| (E)-3-hydroxydoxepin |

| (Z)-8-hydroxydoxepin |

| (E)-2-hydroxy-N-desmethyldoxepin |

| (E)-3-hydroxy-N-desmethyldoxepin |

| (E)-4-hydroxy-N-desmethyldoxepin |

| (Z)- and (E)-8-hydroxy-N-desmethyldoxepin |

| (E)-N-acetyl-N-desmethyldoxepin |

| (E)-N-desmethyl-N-formyldoxepin |

| (E)-N-acetyldidesmethyldoxepin |

| (E)-and (Z)-doxepin-N-oxide |

| (E)- and (Z)-N-desmethyldoxepin |

This table lists the major metabolites identified in a study where doxepin was biotransformed by Cunninghamella elegans. nih.gov

Advanced Analytical Techniques for E 3 Hydroxy Doxepin and Its Metabolites

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental in the analysis of (E)-3-Hydroxy Doxepin (B10761459), providing the necessary separation from its parent compound, other metabolites, and isomeric forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Doxepin and its metabolites due to its versatility and high resolving power. humanjournals.com The technique is crucial for separating the geometric isomers of Doxepin, (E)- and (Z)-, which are often present in an 85:15 ratio, respectively. nih.govphenomenex.com The accurate quantification of these isomers and their metabolites is essential, as stereoisomers can exhibit different biological activities. phenomenex.com

Various HPLC methods have been developed for this purpose. A method for the simultaneous determination of (E)- and (Z)-Doxepin isomers utilizes a column with spherical silica (B1680970) microparticles (5-6 µm) and a mobile phase of acetonitrile-chloroform-diethylamine (750:250:0.2), achieving baseline resolution. nih.gov This method is noted for its accuracy and precision, with a relative standard deviation of 0.3% for both isomers. nih.gov Another approach for the quantitative determination of E-Doxepin, Z-Doxepin, E-desmethyldoxepin, and Z-desmethyldoxepin in serum employs a 3-micron analytical silica column with a mobile phase of 0.025 M phosphate:acetonitrile:n-nonylamine (80:20:1). nih.gov

Reversed-phase HPLC methods are also common. One such method for determining Doxepin and its metabolites, desmethyldoxepin, uses a C18 column. humanjournals.com The United States Pharmacopeia (USP) monograph for Doxepin Hydrochloride assay specifies HPLC for isomeric separation, requiring a resolution of not less than 1.5 between the (E)- and (Z)-isomers. phenomenex.comsigmaaldrich.com Studies have successfully used columns like the Luna® 5 µm C8(2) and Kinetex® 5 µm C8 to meet these system suitability requirements, achieving resolutions of 2.84 and 3.78, respectively. phenomenex.com

Table 1: HPLC Methods for Doxepin Isomer and Metabolite Separation

| Analytical Target | Column Type | Mobile Phase Composition | Key Findings | Reference |

|---|---|---|---|---|

| (Z)- and (E)-Doxepin Isomers | Spherical Silica (5-6 µm) | Acetonitrile-Chloroform-Diethylamine (750:250:0.2) | Baseline resolution achieved; RSD 0.3% | nih.gov |

| E/Z Doxepin & Desmethyldoxepin | Silica (3 µm) | 0.025 M Phosphate:Acetonitrile:n-Nonylamine (80:20:1) | Simultaneous, quantitative determination in serum | nih.gov |

| Doxepin Isomers (USP) | Luna® 5 µm C8(2) | Methanol, Monobasic Sodium Phosphate (pH 2.5) | Resolution: 2.84; meets USP requirements | phenomenex.comsigmaaldrich.com |

| Doxepin Isomers (USP) | Kinetex® 5 µm C8 | Methanol, Monobasic Sodium Phosphate (pH 2.5) | Resolution: 3.78; meets USP requirements | phenomenex.comsigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of Doxepin metabolites. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.gov This method is particularly useful for identifying and quantifying metabolites in various biological matrices, including microsomal incubation mixtures and hair. nih.govnih.gov

A stereoselective GC-MS method was developed for the analysis of Doxepin, its primary metabolites E- and Z-N-desmethyldoxepin (desDOX), and hydroxylated metabolites. nih.gov The procedure involves extraction of the analytes from alkalinized incubation mixtures followed by derivatization with trifluoroacetic anhydride (B1165640). nih.govresearchgate.net This derivatization step is often necessary to increase the volatility and thermal stability of the analytes for GC analysis. The analysis is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity. nih.gov This method proved suitable for analyzing desDOX isomers and, with a modified extraction solvent (1:1 hexane-dichloromethane), could also extract hydroxylated metabolites of E-Doxepin and E-desDOX with a coefficient of variation of approximately 13%. nih.gov

GC-MS has also been successfully applied to detect Doxepin and its major metabolite, desmethyldoxepin, in hair samples. nih.gov In one study, solid-phase extraction was used to isolate the compounds, and GC-MS was used for quantification. nih.gov The method demonstrated linearity over a concentration range of 0.25–20 ng/mg with a limit of quantitation of 0.25 ng/mg for both analytes. nih.gov

Table 2: GC-MS Method Parameters for Doxepin Metabolite Analysis

| Analyte(s) | Sample Matrix | Extraction/Derivatization | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Doxepin, Desmethyldoxepin, Hydroxylated Metabolites | Microsomal Incubates | Hexane-Dichloromethane extraction; Trifluoroacetic anhydride derivatization | CV of ~13% for hydroxylated metabolites | nih.gov |

| Doxepin, Desmethyldoxepin | Hair | Solid-Phase Extraction | LOQ: 0.25 ng/mg; Linear range: 0.25-20 ng/mg | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and selectivity, making it the preferred method for quantifying low concentrations of Doxepin and its metabolites in biological fluids like plasma. humanjournals.comnih.govresearchgate.net This technique combines the separation capabilities of HPLC with the dual mass analysis of tandem mass spectrometry, allowing for precise quantification even in complex matrices. researchgate.netnih.gov

Highly sensitive LC-MS/MS assays have been developed for the simultaneous determination of Doxepin and its active metabolite, Nordoxepin (desmethyldoxepin). nih.govresearchgate.netnih.gov One such method involves liquid-liquid extraction from plasma, followed by chromatographic separation on a C8 or C18 column. nih.govresearchgate.netresearchgate.net Detection is accomplished by a tandem mass spectrometer operating in positive ionization and multiple reaction monitoring (MRM) mode. nih.govresearchgate.net The MRM mode enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte. For Doxepin, a common transition is m/z 280.1 → 107.0, and for Nordoxepin, it is m/z 266.0 → 107.0. nih.govresearchgate.netresearchgate.net

These methods achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. nih.govresearchgate.net For instance, a validated method established a linear dynamic range of 15.0–3900 pg/mL for Doxepin and 5.00–1300 pg/mL for Nordoxepin in human plasma. nih.govresearchgate.net The high sensitivity of LC-MS/MS makes it an indispensable tool for pharmacokinetic and bioequivalence studies. nih.govresearchgate.netnih.gov

Table 3: LC-MS/MS Parameters for High-Sensitivity Doxepin Analysis

| Analyte(s) | Matrix | Chromatography Column | Ion Transition (m/z) | Linear Range (pg/mL) | Reference |

|---|---|---|---|---|---|

| Doxepin | Human Plasma | Hypurity C8 | 280.1 → 107.0 | 15.0–3900 | nih.govresearchgate.net |

| Nordoxepin | Human Plasma | Hypurity C8 | 266.0 → 107.0 | 5.00–1300 | nih.govresearchgate.net |

| Doxepin | Human Plasma | Phenomenex Luna C18 | 280.2 → 107.1 | LLOQ: 320 | researchgate.net |

| Desmethyldoxepin | Human Plasma | Phenomenex Luna C18 | 266.2 → 107.1 | LLOQ: 178 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling

Spectroscopic Characterization of (E)-3-Hydroxy Doxepin

Spectroscopic methods are essential for the definitive identification and structural elucidation of this compound, providing detailed information about its molecular structure, weight, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including Doxepin metabolites. ox.ac.ukipb.pt By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei (typically ¹H and ¹³C), NMR can provide a detailed map of the molecular structure. ox.ac.uknih.govoxinst.com

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and analyzing its fragmentation pattern to support structural identification. nih.gov When coupled with a chromatographic separation technique (like LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio (m/z) data. humanjournals.com

The molecular weight of Doxepin is 279.38 g/mol . nist.gov In positive electrospray ionization (ESI) mode, it typically forms a protonated molecular ion [M+H]⁺ at m/z 280.1. nih.govresearchgate.net The addition of a hydroxyl group to form Hydroxy Doxepin would increase the molecular weight by approximately 16 Da. Therefore, the [M+H]⁺ ion for this compound would be expected at approximately m/z 296.

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and analyze the resulting product ions. nih.govresearchgate.net This fragmentation pattern is a unique fingerprint that helps to confirm the structure. For Doxepin (m/z 280.1), a major product ion is observed at m/z 107.0, corresponding to a fragment of the side chain. nih.govresearchgate.net For its N-desmethyl metabolite (Nordoxepin, m/z 266.0), the same product ion at m/z 107.0 is often seen. nih.govresearchgate.net Analysis of the fragmentation pattern of the m/z 296 precursor ion for this compound would be compared to that of Doxepin to confirm that the modification occurred on the tricyclic ring system rather than the side chain. The identification of urinary metabolites of Doxepin has been successfully achieved by comparing the chromatographic properties and mass spectra of isolated metabolites with those of authentic reference standards. nih.gov

Table 4: Mass Spectrometry Data for Doxepin and Related Compounds

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion(s) (m/z) | Technique | Reference |

|---|---|---|---|---|

| Doxepin | 280.1 | 107.0, 235.1 | LC-MS/MS | nih.govresearchgate.netnih.gov |

| Nordoxepin (Desmethyldoxepin) | 266.0 | 107.0 | LC-MS/MS | nih.govresearchgate.net |

| This compound | ~296 (Expected) | - | MS | researchgate.net |

| (E)-2-hydroxydoxepin | - | - | MS | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Other Analytical Approaches

Beyond the more common chromatographic methods, other analytical techniques offer viable alternatives for the quantification of doxepin and its related compounds.

Spectrophotometric and spectrofluorimetric methods provide sensitive and accessible options for the quantification of doxepin. These techniques are often advantageous due to their low cost and speed. humanjournals.com

UV/VIS spectrophotometry measures the absorption of light by a substance. An indirect visible spectrophotometric method has been established for doxepin, with a maximum absorption wavelength (λmax) of 590 nm. humanjournals.com This method demonstrated linearity within a concentration range of 0-60 µg/mL. humanjournals.com

Spectrofluorimetry offers enhanced sensitivity by measuring the fluorescence emitted by a compound. A novel spectrofluorimetric method has been developed for the determination of doxepin hydrochloride. nih.govresearchgate.net This method is based on the formation of a fluorescent ion-pair complex between the drug and eosin (B541160) Y in an acidic buffer (pH 4.52), which is then extracted into dichloromethane. nih.govresearchgate.net The resulting complex exhibits strong fluorescence, which can be measured for quantification. nih.gov The method has been validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating its reliability for quality control in pharmaceutical preparations. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 464 nm | nih.gov |

| Emission Wavelength (λem) | 567 nm | nih.gov |

| Linear Range | 0.1 - 0.8 µg/mL | nih.gov |

| Limit of Detection (LOD) | 2.95 ng/mL | nih.gov |

Thin Layer Chromatography (TLC) and its more sophisticated version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the separation and analysis of doxepin and its metabolites. uad.ac.idjrespharm.com HPTLC offers significant advantages over traditional TLC, including automation, higher sensitivity, better resolution, and reduced analysis time, making it suitable for both qualitative and quantitative analysis. asiapharmaceutics.infoscribd.com

These methods operate on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for the stationary phase (typically a silica gel plate) and the mobile phase. scribd.com

A comparative study evaluated HPTLC and HPLC for the analysis of doxepin and its primary metabolite, desmethyldoxepin, in plasma. nih.gov While HPLC showed greater sensitivity and reproducibility, HPTLC remains a viable and cost-effective alternative. uad.ac.idnih.gov A densitometric TLC method has been successfully developed for the simultaneous determination of doxepin and several other pharmaceutical agents in biological matrices like plasma and urine. akjournals.com This method utilized silica gel plates and two different mobile phase systems to achieve effective separation, with densitometric scanning at 254 nm for quantification. akjournals.com The presence of the biological matrix did not interfere with the analysis. akjournals.com

| Technique | Stationary Phase | Mobile Phase Systems | Detection | Application | Reference |

|---|---|---|---|---|---|

| TLC-Densitometry | Silica gel F254 plates | A: Acetone-diethylamine-cyclohexane (2.5:2.5:20, v/v/v) B: Trichloromethane-acetone-25% NH3 (25:25:0.5, v/v/v) | UV at 254 nm | Simultaneous determination of doxepin and other drugs in plasma and urine. | akjournals.com |

| HPTLC | Silica gel 60F254 | Chloroform–ammonium acetate (B1210297) buffer (9.5:0.5, v/v), pH 6.5 | UV at 220 nm | Concurrent assay of various drugs in pharmaceutical forms. | mdpi.com |

UV/VIS Spectrophotometry and Spectrofluorimetric Methods for Quantification

Development and Validation of Stereoselective Analytical Assays

Commercial doxepin is a mixture of geometric isomers, approximately 85% (E)-doxepin and 15% (Z)-doxepin, with the (Z)-isomer being therapeutically more active. researchgate.netnih.gov The primary active metabolite, N-desmethyldoxepin, also exists as (E) and (Z) isomers. Interestingly, following administration, the plasma ratio of the N-desmethyldoxepin isomers often approaches 1:1, indicating stereoselective metabolism. researchgate.netnih.gov This highlights the critical need for stereoselective assays that can accurately quantify individual isomers of both the parent drug and its metabolites.

High-performance liquid chromatography (HPLC) is the predominant technique for developing such stereoselective assays. A method has been developed for the simultaneous determination of (Z)- and (E)-doxepin isomers using a spherical silica microparticle column and a mobile phase of acetonitrile-chloroform-diethylamine (750:250:0.2), which allows for baseline resolution. researchgate.net The method was found to be accurate and precise, with a relative standard deviation (RSD) of 0.3% for both isomers. researchgate.net

Another stereoselective normal phase HPLC assay using UV detection was developed and validated for studying the metabolism of doxepin and desmethyldoxepin. collectionscanada.gc.ca Validation of these methods is performed according to stringent guidelines, such as those from the USP. A rugged HPLC method following the USP monograph for doxepin hydrochloride assay has been demonstrated on a Purospher® STAR RP-8e column. sigmaaldrich.com This method was validated for a wide concentration range and met all USP criteria for resolution, peak symmetry, and reproducibility. sigmaaldrich.com

| Parameter | (E)-Isomer Value | (Z)-Isomer Value | USP Criterion |

|---|---|---|---|

| Resolution between Isomers | 1.84 | NLT 1.5 | |

| Peak Symmetry Factor | 0.96 - 1.32 | - | NMT 2.0 |

| % RSD (Repeatability, n=5) | 1.47% | 1.44% | NMT 2.0% |

| Limit of Detection (LOD) | 0.011 mg/mL | 0.010 mg/mL | - |

| Limit of Quantification (LOQ) | 0.033 mg/mL | 0.030 mg/mL | - |

The development and validation of these stereoselective assays are indispensable for accurately characterizing the pharmacokinetic profile of doxepin, understanding its metabolic pathways, and exploring the therapeutic contribution of its various isomers and metabolites. researchgate.netcollectionscanada.gc.ca

Mechanistic and Preclinical Investigations of E 3 Hydroxy Doxepin Activity

Molecular Interactions and Receptor Binding of Hydroxylated Doxepin (B10761459) Metabolites

The pharmacological activity of doxepin and its metabolites is rooted in their interactions with various neurotransmitter receptors and transporters. Doxepin itself is known to be a potent antagonist at histamine (B1213489) H1 receptors and also interacts with serotonin (B10506) and norepinephrine (B1679862) receptors. wikipedia.orgpharmgkb.orgdrugbank.com The metabolic process of hydroxylation, however, can alter the binding profile of the resulting compounds.

Doxepin is commercially available as a mixture of (E) and (Z) stereoisomers, typically in an 85:15 ratio, respectively. caldic.comnih.gov These isomers exhibit different pharmacological properties; for instance, the (Z)-isomer has a higher affinity for the histamine H1 receptor, while the (E)-isomer is a more selective inhibitor of norepinephrine reuptake. preprints.orgpreprints.org

Following administration, doxepin is metabolized, including through hydroxylation primarily of the E-isomer by the enzyme CYP2D6. pharmgkb.orgpreprints.org In vitro studies suggest that these hydroxylated metabolites, such as (E)-3-Hydroxy Doxepin, generally retain some pharmacological activity, although they are often considered less potent than the parent compound, doxepin. preprints.org Specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at a comprehensive range of neurotransmitter receptors are not extensively detailed in the reviewed literature. The primary active metabolite, nordoxepin (desmethyldoxepin), is noted to be a more selective norepinephrine reuptake inhibitor compared to doxepin. wikipedia.org

The parent compound, doxepin, has been identified as an inhibitor of the enzyme CYP2D6 in vivo. wikipedia.org This interaction is clinically relevant as it can affect the metabolism of other drugs processed by the same enzyme. However, specific studies detailing the enzyme inhibition profile of its hydroxylated metabolite, this compound, are limited.

Organic cation transporters, such as OCT2, are crucial for the renal clearance of many cationic drugs. Inhibition of these transporters can lead to significant drug-drug interactions. nih.gov In vitro studies have identified doxepin as a potent inhibitor of OCT2. nih.gov Research comparing the stereoisomers of various drugs on OCT inhibition found that for doxepin, only the (E)-isomer was associated with an increased risk of drug-drug interactions involving renal transporters, suggesting a stereoselective interaction. researchgate.net While this points to the potential for this compound to interact with OCT2, specific inhibitory constants (IC₅₀) for this metabolite have not been detailed in the available literature.

Enzyme Inhibition Profiles of Hydroxylated Doxepin Metabolites

Cellular and Subcellular Effects in In Vitro Models

The metabolism of doxepin has been extensively studied using in vitro systems, which have been instrumental in elucidating the specific roles of various enzymes and the stereoselective nature of these biotransformations.

Studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated that the hydroxylation of doxepin is exclusively stereospecific. caldic.comnih.gov The (E)-isomer of doxepin is readily hydroxylated to form this compound, a reaction predominantly catalyzed by the CYP2D6 enzyme. nih.govresearchgate.netfda.govsmpdb.ca In contrast, there is no significant evidence of hydroxylation occurring for the (Z)-isomer of doxepin. nih.gov

The metabolic reaction follows Michaelis-Menten kinetics. In studies with human liver microsomes from individuals classified as extensive metabolizers for CYP2D6, the formation of this compound showed a high affinity. The Michaelis constant (Kₘ) for this hydroxylation reaction was determined to be in the range of 5 to 8 µM. nih.gov One study reported a Kₘ value of 6.0 ± 9.6 µM in two different extensive metabolizer microsomal samples. caldic.com This high-affinity metabolic pathway highlights the efficiency of CYP2D6 in converting E-doxepin to its hydroxylated form. caldic.comnih.gov

Table 1: Kinetic Parameters for the Hydroxylation of E-Doxepin

| System | Enzyme | Metabolite | Kₘ (µM) | Citation |

|---|---|---|---|---|

| Human Liver Microsomes (Extensive Metabolizer) | CYP2D6 | This compound | 6.0 ± 9.6 | caldic.com |

| Human Liver Microsomes & Recombinant CYP2D6 | CYP2D6 | This compound | 5 - 8 | nih.gov |

Modulation of Intracellular Signaling Pathways in Preclinical Studies

While the direct effects of this compound on intracellular signaling have not been specifically documented in the reviewed preclinical studies, research on the parent compound, doxepin, has shown modulation of certain pathways. For instance, doxepin has been observed to influence the PI3K/AKT/mTOR signaling pathway in rat models. service.gov.uk Additionally, some animal studies suggest that doxepin treatment may inhibit the leptin signaling pathway. nih.gov However, it remains to be determined whether the this compound metabolite contributes to these effects or has its own distinct impact on intracellular signaling cascades.

Impact on PI3K/Akt Signaling Cascade in Animal Models

Research in animal models has highlighted the role of the parent compound, Doxepin, in modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade involved in cell survival, growth, and proliferation. nih.gov Studies have demonstrated that Doxepin can influence this pathway, which is integral to neuronal health. For instance, in rat models of neurotoxicity, Doxepin treatment was found to modulate the phosphorylation of the PI3K/Akt signaling cascade. nih.gov Specifically, low doses of Doxepin were shown to reverse the detrimental effects of amyloid-beta (Aβ) 1-42 on the expression levels of phosphorylated protein kinase B (p-AKT) and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR). service.gov.uk This protective effect of Doxepin was linked to the enhancement of synaptic proteins via the PI3K/Akt/mTOR signaling pathway. service.gov.ukchemsrc.com

A study investigating cisplatin-induced nephrotoxicity in rats found that pre- and co-treatment with Doxepin significantly reduced the apoptotic effects of cisplatin (B142131) by modulating the phosphorylation of the PI3K/Akt signaling cascade, leading to an upregulation of the anti-apoptotic protein Bcl-2 and a reduction in pro-apoptotic markers like BAX and caspase-3. nih.gov

It is crucial to note that these findings pertain to the parent drug, Doxepin. Specific preclinical studies detailing the impact of its metabolite, this compound, on the PI3K/Akt signaling cascade in animal models were not identified in the search results.

Influence on Oxidative Stress and Inflammatory Markers in Preclinical Contexts

The parent compound, Doxepin, has been investigated for its effects on oxidative stress and inflammation, which are often implicated in the pathophysiology of various disorders. mdpi.comnih.gov Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, leading to cellular damage. nih.gov Inflammation is a complex biological response, and chronic low-grade inflammation is associated with conditions like major depressive disorder. mdpi.com

In a preclinical model of cisplatin-induced kidney damage, Doxepin administration significantly mitigated oxidative stress by increasing the activity of antioxidant enzymes. nih.gov It also reduced inflammatory responses by lowering the levels of key inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1, IL-2, and IL-1β. nih.gov Furthermore, Doxepin treatment decreased the level of the lipid peroxidation marker malondialdehyde (MDA), an indicator of oxidative damage. nih.gov

The available research does not provide specific data on the influence of this compound on oxidative stress and inflammatory markers in preclinical settings. The findings described are attributed to the parent compound, Doxepin.

Comparative Preclinical Pharmacological Activity of this compound Versus Parent Doxepin and Other Metabolites

Doxepin is commercially available as a mixture of (E) and (Z) isomers, typically in an 85:15 ratio. pharmgkb.org The metabolism of Doxepin is extensive, primarily occurring through demethylation to form nordoxepin (desmethyldoxepin) and hydroxylation via cytochrome P450 enzymes, particularly CYP2D6, which is largely specific to the (E)-isomer. pharmgkb.orgpreprints.org This process leads to the formation of hydroxylated metabolites such as this compound.

The primary active metabolite, nordoxepin, is pharmacologically active and, compared to Doxepin, is a more potent and selective inhibitor of norepinephrine reuptake. wikipedia.org It exhibits less potent antihistaminic, anticholinergic, and antiadrenergic activity than the parent compound. preprints.orgwikipedia.org

The (E) and (Z) isomers of Doxepin itself show different pharmacological profiles. The (E)-isomer is reported to be a more selective norepinephrine reuptake inhibitor, while the (Z)-isomer has a significantly higher affinity for the histamine H1 receptor, contributing to its sedative effects. pharmgkb.orgpreprints.org Another source suggests the (Z)-isomer is more active in inhibiting both serotonin and norepinephrine reuptake. wikipedia.org

Theoretical and Computational Studies of E 3 Hydroxy Doxepin

Molecular Modeling and Docking Simulations of Metabolite-Protein Interactions

Molecular modeling and docking simulations are instrumental in predicting how metabolites like (E)-3-Hydroxy Doxepin (B10761459) interact with biological targets, such as receptors or metabolizing enzymes. While direct docking studies on (E)-3-Hydroxy Doxepin are not extensively documented in publicly available literature, inferences can be drawn from studies on the parent compound, Doxepin, and the principles of molecular interactions.

Docking simulations of Doxepin with its primary targets, like the histamine (B1213489) H1 receptor (H1R), have provided detailed insights into its binding mode. For instance, the crystal structure of H1R complexed with Doxepin reveals that an anionic aspartate residue (Asp107) forms a key hydrogen bond with the ligand's amine group. researchgate.net For this compound, the introduction of a hydroxyl group on the dibenzoxepine ring system would alter its interaction profile. This new polar group could form additional hydrogen bonds or electrostatic interactions with residues in the binding pocket, potentially affecting binding affinity and selectivity compared to the parent drug.

Table 1: Key Proteins in this compound Interaction and Metabolism

| Protein | Role | Significance for this compound | Potential Interaction Sites |

|---|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Metabolizing Enzyme | Primary enzyme for the hydroxylation of (E)-Doxepin to form this compound. pharmgkb.orgcaldic.com | Active site heme group and surrounding amino acid residues. |

| Histamine H1 Receptor (H1R) | Pharmacological Target | As a metabolite of Doxepin, it may retain affinity for H1R, contributing to the overall pharmacological effect. | Asp107, Thr112, Lys191. researchgate.netnus.edu.sg |

| Serotonin (B10506) Transporter (SERT) | Pharmacological Target | May interact with SERT, influencing serotonergic activity, though likely with different potency than Doxepin. | Transmembrane domains forming the substrate binding site. |

| Norepinephrine (B1679862) Transporter (NET) | Pharmacological Target | The metabolite may show altered activity at NET compared to the parent compound and its desmethyl metabolite. wikipedia.org | Transmembrane domains forming the substrate binding site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and interaction capabilities. imsa.edu Such studies on tricyclic antidepressants and their derivatives have been used to calculate key electronic parameters. nih.govresearchgate.net

For this compound, DFT calculations can determine its three-dimensional conformation, electrostatic potential map, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net The introduction of the electron-donating hydroxyl group onto the aromatic ring of the dibenzoxepine nucleus would be expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to (E)-Doxepin, making the ring more susceptible to further oxidative metabolism or other electrophilic attacks.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would show negative potential around the oxepine and hydroxyl oxygen atoms, indicating sites for hydrogen bonding, while the area around the protonated side-chain amine would show positive potential. These calculations are essential for predicting how the metabolite will orient itself within a protein's binding site.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

Note: These values are illustrative, based on general principles of quantum chemistry as applied to similar molecules. researchgate.netresearchgate.net Specific experimental or calculated data for this compound is not widely published.

| Parameter | Description | Predicted Impact of 3-OH Group |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate an electron. | Increased relative to Doxepin, indicating enhanced susceptibility to oxidation. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept an electron. | Minor change expected compared to Doxepin. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; an indicator of chemical reactivity. researchgate.net | Decreased relative to Doxepin, suggesting higher reactivity. |

| Dipole Moment | A measure of the molecule's overall polarity. | Increased due to the polar hydroxyl group, enhancing potential for polar interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. researchgate.net | Increased negative potential region around the hydroxylated aromatic ring. |

Computational Approaches for Predicting Metabolic Pathways and Product Formation

Computational tools can predict the metabolic fate of drug molecules by identifying sites most likely to undergo enzymatic transformation. researchgate.netnih.gov These programs often combine knowledge of common metabolic reactions with calculations of molecular properties to rank potential sites of metabolism (SOMs).

For Doxepin, the primary metabolic pathways are N-demethylation to nordoxepin and hydroxylation. pharmgkb.orgwikipedia.org The formation of this compound is a specific instance of aromatic hydroxylation. Computational models predict such reactions by assessing the chemical reactivity and steric accessibility of different positions on the molecule. The prediction that hydroxylation occurs on the dibenzoxepine ring system, and specifically that CYP2D6 favors the E-isomer for this transformation, is consistent with the output of such predictive software. nih.govcaldic.com

These in silico systems analyze factors like the reactivity of C-H bonds, guided by quantum chemical parameters (like activation energies for hydrogen abstraction) and the molecule's ability to fit within the active site of specific CYP450 isoforms. researchgate.net The successful prediction of this compound as a metabolite validates the utility of these computational approaches in modern drug development, helping to anticipate the formation of active or potentially toxic metabolites early in the discovery process. mdpi.com

Emerging Research Frontiers and Future Directions for E 3 Hydroxy Doxepin Studies

Exploration of Unidentified Biological Activities of Hydroxylated Doxepin (B10761459) Metabolites

The metabolic conversion of doxepin yields various hydroxylated products, including (E)-2-hydroxydoxepin and (E)-2-hydroxy-N-desmethyldoxepin, which have been identified in patient urine. nih.gov The existence of (E)-3-Hydroxy Doxepin is confirmed by the isolation of its glucuronide conjugate from biological samples. google.com Generally, these hydroxylated metabolites are considered less pharmacologically active or inactive and are primarily formed for excretion. preprints.orgg-standaard.nlnih.gov However, this assumption warrants rigorous scientific challenge. The broader class of TCAs offers precedents where hydroxylated metabolites retain significant biological activity; for instance, the hydroxylated metabolite of a related drug, desipramine, is similar in activity to the parent compound. preprints.org

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

Progress in understanding the roles of hydroxylated metabolites is contingent upon the ability to accurately and sensitively measure them in complex biological matrices. Current analytical methods for doxepin and its primary metabolites often utilize high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.govhumanjournals.comnih.gov Stereoselective assays have been developed that can distinguish between the (E)- and (Z)-isomers of doxepin and nordoxepin. humanjournals.comresearchgate.net

However, significant challenges remain, particularly for the hydroxylated metabolites. One GC-MS method, while capable of measuring hydroxylated metabolites in microsomal mixtures, was not suitable for analyzing ring-hydroxylated forms of doxepin under certain extraction conditions. nih.gov A key hurdle is the differentiation of isobaric compounds—molecules like (E)-2-Hydroxy Doxepin and this compound that have the same mass but different structures and potentially different biological activities.

Future research should focus on developing and validating advanced analytical techniques with enhanced sensitivity and specificity. Key areas for development include:

Ultra-High-Performance Liquid Chromatography (UPLC): Coupling UPLC with tandem mass spectrometry (MS/MS) can offer faster analysis times and superior chromatographic resolution compared to conventional HPLC. tandfonline.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS can provide highly accurate mass measurements, enabling the differentiation of metabolites from background matrix interferences and the confident identification of unknown metabolites. lcms.cz

Mixed-Mode Chromatography: The use of novel column chemistries, such as mixed-mode or biphenyl (B1667301) phases, can provide unique selectivity for separating structurally similar isomers and metabolites that are difficult to resolve on standard C18 columns. lcms.czphenomenex.com

Online Solid Phase Extraction (SPE): Automating sample preparation with online SPE-LC-MS/MS systems can increase throughput and improve reproducibility for quantifying low-abundance metabolites. researchgate.net

The development of such robust methods, using synthesized this compound as a reference standard, is a critical step toward enabling detailed pharmacokinetic and pharmacodynamic studies.

Further Elucidation of Stereoselective Metabolic Enzyme Systems and Regulatory Mechanisms

Doxepin metabolism is highly stereoselective. wikipedia.org The formation of the primary active metabolite, nordoxepin, is mainly catalyzed by CYP2C19. pharmgkb.orgdrugbank.compgkb.org In contrast, aromatic hydroxylation is performed almost exclusively by CYP2D6, which shows a strong preference for the (E)-isomer. nih.govcaldic.comnih.gov There is no evidence of Z-doxepin hydroxylation. nih.gov The activity of these enzymes is highly variable across the population due to genetic polymorphisms, leading to classifications of individuals as poor, intermediate, or extensive metabolizers. pharmgkb.orgdrugbank.com This genetic variability has a significant impact on the pharmacokinetics of (E)-doxepin. drugbank.com

While the primary enzymes have been identified, many questions remain. Future research should aim to:

Define Regioselectivity: Investigate the precise structural and mechanistic factors within the CYP2D6 active site that determine the position of hydroxylation on the aromatic ring (e.g., position 2 versus position 3).

Quantify Contributions of Minor Pathways: While CYP2D6 is dominant, other enzymes like CYP2C9 may play a minor role. drugbank.com The clinical significance of these alternative pathways, especially in individuals with compromised CYP2D6 function, needs to be quantified.

Investigate Regulatory Mechanisms: Elucidate how the expression and activity of CYP2D6 and CYP2C19 are regulated by genetic and environmental factors, including drug-drug interactions. For example, inhibitors of these enzymes can significantly alter doxepin's metabolism and plasma concentrations. preprints.org

A deeper understanding of these enzymatic systems will improve our ability to predict an individual's metabolic profile, paving the way for personalized medicine approaches to doxepin therapy.

Investigation of this compound as a Chemical Probe or Tool in Biochemical Research

Beyond its potential direct biological effects, this compound could serve as a valuable tool in biochemical and pharmacological research. The use of a specific metabolite as a probe for enzyme activity is a well-established concept in drug metabolism studies. nih.govacs.orgacs.org For instance, the formation of specific hydroxylated products of midazolam is used as a sensitive probe for CYP3A4 activity and drug-drug interactions. nih.govacs.org

Once a synthetic standard is available, this compound could be employed in several ways:

As an Analytical Standard: A purified form of the compound is essential for the validation of new, highly specific analytical methods as described in section 7.2.

As a Probe for CYP2D6 Activity: In vitro assays using human liver microsomes or recombinant CYP2D6 could measure the rate of this compound formation. This would provide a highly specific method to study CYP2D6 kinetics and to screen for potential drug-drug interactions by assessing how other compounds inhibit or induce its formation.

For Receptor Binding Studies: Isolating the pure metabolite would allow for direct testing of its binding affinity at various neuronal and other receptors, definitively answering questions about its potential biological activity.

In Pharmacogenomic Research: Using its formation as a specific endpoint could help to refine the functional consequences of different CYP2D6 genetic variants.

The development of this compound as a research tool would transition it from a mere metabolic byproduct to an active instrument for advancing our understanding of drug metabolism and pharmacology.

Research Findings Summary

| Research Area | Key Findings | Future Directions | Relevant Citations |

| Biological Activity | Hydroxylated metabolites are generally considered less active than the parent drug, doxepin. The existence of this compound is confirmed via its glucuronide conjugate. | Systematically screen this compound and other hydroxylated metabolites for activity at various receptors (e.g., histamine (B1213489), serotonin) and for other potential effects like anti-inflammatory properties. | google.compreprints.orgg-standaard.nlnih.govnih.gov |

| Analytical Methods | HPLC and GC-MS methods exist for doxepin and its primary metabolites, but challenges remain in separating and quantifying specific hydroxylated isomers. | Develop and validate advanced UPLC-HRMS methods for enhanced sensitivity and specificity to resolve isobaric metabolites like (E)-2- and this compound. | nih.govnih.govtandfonline.comphenomenex.comresearchgate.net |

| Metabolic Enzymes | Hydroxylation of doxepin is highly stereoselective, catalyzed predominantly by CYP2D6 with a preference for the (E)-isomer. Genetic polymorphisms in CYP2D6 significantly impact metabolism. | Elucidate the mechanisms controlling the regioselectivity of hydroxylation (position 2 vs. 3). Quantify the role of minor metabolic pathways and investigate enzyme regulation. | nih.govcaldic.compharmgkb.orgdrugbank.com |

| Biochemical Tool | Currently, this compound is not used as a research tool. Other drug metabolites are used as probes for specific enzyme activity. | Synthesize and use pure this compound as a reference standard for analytical methods and as a specific probe to study CYP2D6 kinetics and drug-drug interactions. | nih.govacs.orgacs.org |

Q & A

Basic: What analytical methods are recommended to distinguish (E)-3-Hydroxy Doxepin from its (Z)-isomer and related impurities?

Answer: High-performance liquid chromatography (HPLC) with UV detection is the primary method for isomer separation. The USP monograph specifies using a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 2.5), and a flow rate of 1.5 mL/min. Relative retention times for (E)- and (Z)-isomers are critical for identification, with a resolution threshold ≥1.5 to ensure purity . Validation should include spike-and-recovery tests for related compounds (e.g., doxepin related compounds A, B, C) to confirm specificity.

Basic: How do stability studies inform storage conditions for this compound in preclinical formulations?

Answer: Stability is assessed under ICH guidelines (e.g., Q1A) using forced degradation studies. Exposure to heat (40–60°C), light (UV-vis), and humidity (75% RH) over 4–8 weeks identifies degradation pathways. For this compound, oxidative stress testing (H₂O₂) is critical due to its phenolic structure. Analytical techniques like mass spectrometry confirm degradation products, while pH-dependent solubility studies (pH 1–9) guide excipient selection for liquid formulations .

Advanced: How can researchers resolve contradictions in clinical efficacy data for this compound across age groups?

Answer: Conflicting results (e.g., improved sleep latency in elderly vs. transient insomnia in adults) require stratified meta-analysis. For example, a 3-month trial in elderly patients (N=240) showed superiority in objective WASO (wake after sleep onset), while a single-dose study in adults (N=565) reported modest effects . Methodological adjustments include:

- Subgroup analysis by age, comorbidities (e.g., renal/hepatic impairment), and baseline insomnia severity.

- Pharmacodynamic modeling to correlate plasma concentrations (Cₘₐₓ, AUC) with polysomnography outcomes.

- Covariate adjustment for CYP2D6/CYP2C19 polymorphisms, which alter metabolism .

Advanced: What experimental designs address the role of active metabolites in this compound’s therapeutic effects?

Answer: Isotope-labeled tracer studies (e.g., ¹⁴C-doxepin) combined with LC-MS/MS quantify metabolites like nordoxepin and glucuronide conjugates. In vitro assays (human hepatocytes, recombinant CYP enzymes) identify metabolic pathways. For example, CYP2D6 mediates N-demethylation, while CYP2C19 contributes to hydroxylation . Dose-response studies in CYP2D6 poor metabolizers (PMs) vs. extensive metabolizers (EMs) can isolate metabolite contributions.

Advanced: How do genetic polymorphisms in CYP enzymes influence dosing strategies for this compound?

Answer: CYP2D6 and CYP2C19 polymorphisms significantly alter pharmacokinetics. A pilot study found a 2-fold difference in doxepin clearance between CYP2C19 PMs and EMs . Methodological recommendations:

- Genotype-guided dosing : Pre-screen patients for CYP2D64 (non-functional allele) and CYP2C192/*3 variants.

- Therapeutic drug monitoring (TDM) : Measure steady-state plasma levels (target: 50–110 ng/mL) to adjust doses in PMs.

- In silico modeling : Use PBPK (physiologically based pharmacokinetic) models to simulate exposure in subpopulations.

Advanced: What strategies mitigate analytical challenges in quantifying trace-level this compound in biological matrices?

Answer: Liquid-liquid extraction (LLE) with tert-butyl methyl ether, followed by SPE (solid-phase extraction) on C18 cartridges, enhances recovery from plasma. LC-MS/MS with MRM (multiple reaction monitoring) improves sensitivity (LOQ: 0.1 ng/mL). Key transitions:

- Parent ion : m/z 296 → 107 (quantifier) and 296 → 154 (qualifier).

- Internal standard : deuterated doxepin-d₃ (m/z 299 → 110).

Cross-validate with HPLC-UV to confirm absence of matrix effects .

Advanced: How should trials be designed to evaluate this compound in comorbid insomnia and anxiety?

Answer: A double-blind, crossover design with adaptive randomization is optimal. Key elements:

- Primary endpoints : PSQI (Pittsburgh Sleep Quality Index) and HAM-A (Hamilton Anxiety Scale).

- Dose stratification : Low-dose (3–6 mg) for insomnia vs. higher doses (25–150 mg) for anxiety, with pharmacokinetic bridging.

- Rescue medication protocols : Limit benzodiazepine use to avoid confounding.

A 12-week trial (N=78) demonstrated efficacy in reducing sleep latency and anxiety scores, but required frequent ECG monitoring for QTc prolongation risks .

Advanced: What statistical approaches reconcile conflicting preclinical and clinical toxicity data?

Answer: Bayesian meta-analytic frameworks integrate preclinical (e.g., rodent hepatotoxicity studies) and clinical data (e.g., elevated liver enzymes in Phase I). Weighted evidence synthesis accounts for species-specific differences in CYP activity. For example, rodent models overpredict cardiotoxicity due to higher histamine H₁ receptor affinity. Contradictions in human studies (e.g., rare hepatotoxicity vs. common anticholinergic effects) are addressed via disproportionality analysis in FAERS (FDA Adverse Event Reporting System) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.